3-(2-Chloro-6-methylphenyl)-1-propene
Overview
Description
3-(2-Chloro-6-methylphenyl)-1-propene: is an organic compound characterized by the presence of a chloro-substituted methylphenyl group attached to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-6-methylphenyl)-1-propene typically involves the reaction of 2-chloro-6-methylphenyl derivatives with propene under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes. These methods often utilize catalysts like palladium or platinum to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloro-6-methylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents.
Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 3-(2-Chloro-6-methylphenyl)-1-propene is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. They are tested for efficacy and safety in treating various diseases .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals, including polymers and resins. Its unique chemical properties make it valuable in producing materials with specific characteristics .
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 2-Chloro-6-methylphenyl isocyanate
- 2-Chloro-6-methylphenyl hydrazone
- 2-Chloro-6-methylphenyl aniline
Comparison: Compared to these similar compounds, 3-(2-Chloro-6-methylphenyl)-1-propene is unique due to its propene chain, which imparts different chemical reactivity and biological activity. The presence of the propene group allows for additional reactions such as polymerization and cross-linking, making it more versatile in industrial applications .
Properties
IUPAC Name |
1-chloro-3-methyl-2-prop-2-enylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-3-5-9-8(2)6-4-7-10(9)11/h3-4,6-7H,1,5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDOHJOLQKXCGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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